4-叠氮基-2,2,6,6-四甲基-1-哌啶氧基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

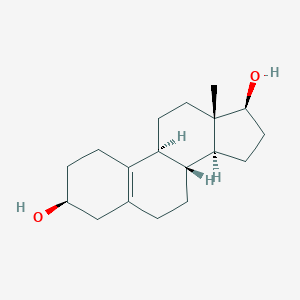

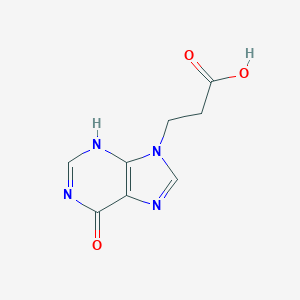

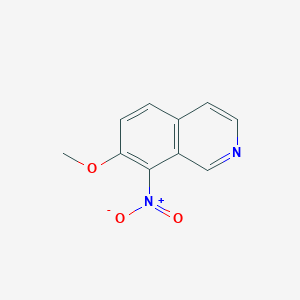

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy, also known as 2,2,6,6-Tetramethyl-4-azide-piperidin-1-oxyl or 4-Azido-2,2,6,6-tetramethylpiperidin-1-yloxy, is a chemical compound with the molecular formula C9H17N4O . It has a molecular weight of 197.26 g/mol .

Physical And Chemical Properties Analysis

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy has a molecular weight of 197.26 g/mol, an XLogP3-AA of 2.4, and a topological polar surface area of 18.6 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond .科学研究应用

Synthesis of Aromatic Polyazides

N3-TEMPO is used in the synthesis of six-membered aromatic compounds containing three and more azido groups in the ring . These polyazides have played an important role in the development of chemistry .

High-Energy Materials

Aromatic polyazides, synthesized using N3-TEMPO, are of considerable interest as high-energy materials .

Precursors of High-Spin Nitrenes and Carbon Nitride Nanomaterials

Aromatic polyazides are precursors of high-spin nitrenes and C3N4 carbon nitride nanomaterials .

Click-Reactions

The use of aromatic polyazides in click-reactions may be a new promising direction in the design of various supramolecular systems possessing interesting chemical, physical, and biological properties .

Catalytic Oxidation of Primary Alcohols to Aldehydes

N3-TEMPO is commonly used as an oxidizing agent in organic synthesis. Specifically, Copper/TEMPO has been utilized in the catalytic oxidation of primary alcohols to aldehydes .

Synthesis of 2,2,6,6-Tetramethyl-4-Piperidinol (TMP)

A continuous process was developed for catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), both of which are indispensable raw materials of hindered amine light stabilizers .

Oxidation of Various Alcohols to Their Corresponding Carbonyl Derivatives

N3-TEMPO is used in the oxidation of various alcohols to their corresponding carbonyl derivatives .

Oxidative Cleavage of Benzyl Ethers

N3-TEMPO has been shown to serve as a catalytic or stoichiometric oxidant in the oxidative cleavage of benzyl ethers .

作用机制

Target of Action

The primary target of N3-TEMPO is alcohols , specifically primary and secondary alcohols . The compound interacts with these alcohols to facilitate oxidation reactions .

Mode of Action

N3-TEMPO acts as a stable free radical and an oxidizing agent . It interacts with its targets (alcohols) to catalyze their oxidation. The azide group in N3-TEMPO can also participate in click reactions, making it a versatile building block in chemical synthesis .

Biochemical Pathways

The primary biochemical pathway affected by N3-TEMPO is the oxidation of alcohols . In this pathway, N3-TEMPO facilitates the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones .

Result of Action

The result of N3-TEMPO’s action is the conversion of alcohols to carbonyl compounds (aldehydes or ketones) depending on whether the starting material is a primary or secondary alcohol . This transformation is valuable in organic synthesis.

Action Environment

The efficacy and stability of N3-TEMPO can be influenced by various environmental factors. For instance, the presence of a copper catalyst can enhance the compound’s ability to oxidize alcohols . Additionally, the compound is stable and retains its radical character in various solvents, making it a versatile reagent in different reaction conditions .

属性

InChI |

InChI=1S/C9H17N4O/c1-8(2)5-7(11-12-10)6-9(3,4)13(8)14/h7H,5-6H2,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUMVJSTAKNMEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)N=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy | |

CAS RN |

63697-61-0 |

Source

|

| Record name | 1-Piperidinyloxy, 4-azido-2,2,6,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

A: The research paper "The relationship between structure and antioxidative activity of piperidine nitroxides" [] investigates various piperidine nitroxides and their ability to scavenge reactive oxygen species (ROS). The study highlights that the nitroxide moiety present in these compounds is essential for their antioxidant activity []. While the exact mechanism is not fully elucidated in this specific paper, it's generally understood that nitroxides can act as both oxidants and reductants, allowing them to interact with a range of ROS.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

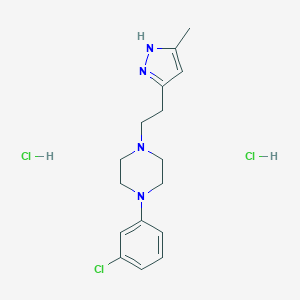

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)